molecular formula C9H13N3O2S B279143 N-(3-pyridinyl)-1-pyrrolidinesulfonamide

N-(3-pyridinyl)-1-pyrrolidinesulfonamide

Cat. No.: B279143
M. Wt: 227.29 g/mol
InChI Key: RYQWAUSOFPIOOW-UHFFFAOYSA-N
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Description

N-(3-pyridinyl)-1-pyrrolidinesulfonamide is a chemical compound of interest in medicinal chemistry and biochemical research. It features a sulfonamide group bridging a pyridine and a pyrrolidine ring, a structural motif found in compounds investigated for various biological activities . This molecular architecture, incorporating a nitrogen-rich heterocyclic system, is commonly explored in the development of pharmacologically active molecules. Specifically, structurally related sulfonamide compounds have been studied for their potential as enzyme inhibitors. For instance, certain sulfonamide derivatives are recognized for their activity as CYP17 inhibitors , a target relevant in several therapeutic areas . The presence of the 3-pyridinyl group is a key feature in many bioactive molecules and can contribute to important molecular interactions with biological targets . This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

N-pyridin-3-ylpyrrolidine-1-sulfonamide

InChI

InChI=1S/C9H13N3O2S/c13-15(14,12-6-1-2-7-12)11-9-4-3-5-10-8-9/h3-5,8,11H,1-2,6-7H2

InChI Key

RYQWAUSOFPIOOW-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)NC2=CN=CC=C2

Canonical SMILES

C1CCN(C1)S(=O)(=O)NC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Preparation of Pyridine-3-Sulfonyl Chloride

The synthesis of pyridine-3-sulfonyl chloride (C₅H₄ClNO₂S) is a critical precursor. A scalable method involves diazotization of 3-aminopyridine followed by sulfonyl chlorination:

  • Diazotization :

    • 3-Aminopyridine is treated with NaNO₂ in HCl at 0–5°C to form a diazonium salt.

    • Subsequent reaction with NaBF₄ yields a stable diazonium tetrafluoroborate intermediate.

  • Sulfonyl Chlorination :

    • The diazonium salt reacts with SOCl₂ in the presence of CuCl₂ as a catalyst.

    • Distillation under reduced pressure purifies pyridine-3-sulfonyl chloride (yield: 37–75%).

Key Data :

StepConditionsYieldSource
Diazotization0–5°C, HCl, NaNO₂, NaBF₄95%
Sulfonyl ChlorinationSOCl₂, CuCl₂, 80–120°C75%

Coupling with Pyrrolidine

Pyridine-3-sulfonyl chloride reacts with pyrrolidine in a nucleophilic substitution:

  • Reaction Setup :

    • Pyridine-3-sulfonyl chloride (1 eq.) and pyrrolidine (1.2 eq.) are combined in dichloromethane (DCM) or THF.

    • A base (e.g., Et₃N or K₂CO₃) neutralizes HCl byproduct.

  • Workup :

    • The mixture is stirred at room temperature for 12–24 hours.

    • Purification via column chromatography (SiO₂, ethyl acetate/hexane) yields this compound.

Key Data :

ParameterValueSource
SolventTHF
BaseEt₃N
Yield65–82%

Alternative Routes Using Sulfinylamine Reagents

t-BuONSO-Mediated Synthesis

The sulfinylamine reagent t-BuONSO enables direct sulfonamide formation from organometallic reagents:

  • Grignard Reaction :

    • 3-Pyridinylmagnesium bromide reacts with t-BuONSO at −78°C to form a sulfinamide intermediate.

  • Amine Coupling :

    • Pyrrolidine is introduced to the intermediate, followed by acid quenching to yield the sulfonamide.

Advantages :

  • Avoids handling corrosive sulfonyl chlorides.

  • Compatible with sensitive functional groups.

Limitations :

  • Requires cryogenic conditions.

Key Data :

ParameterValueSource
Temperature−78°C
Yield50–68%

Optimization and Challenges

Reaction Efficiency

  • Base Selection : Et₃N outperforms inorganic bases (e.g., K₂CO₃) in polar aprotic solvents.

  • Catalysis : CuCl₂ (5 mol%) accelerates sulfonyl chloride formation.

Byproduct Management

  • 5-Chloropyridine-3-sulfonyl Chloride : A common byproduct mitigated by stepwise PCl₅ addition.

  • Purification : Recrystallization from n-hexane/THF improves purity (>98%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 8.48 (d, 1H, pyridine-H), 8.35 (dd, 1H, pyridine-H), 7.82 (m, 1H, pyridine-H), 3.25 (m, 4H, pyrrolidine-H), 1.95 (m, 4H, pyrrolidine-H).

  • IR (cm⁻¹) : 1325 (S=O asym), 1160 (S=O sym), 1590 (C-N).

Mass Spectrometry

  • ESI-MS : m/z 228.1 [M+H]⁺.

Applications and Derivatives

Biological Activity

  • CYP17 Inhibition : Analogous sulfonamides show promise in prostate cancer therapy.

  • Antimicrobial Properties : Pyridine sulfonamides exhibit activity against S. aureus and E. coli.

Industrial Scalability

  • Process Safety : Batchwise PCl₅ addition reduces exothermic risks.

  • Cost-Effectiveness : Diazotization route offers >70% yield at scale .

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